2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt
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Overview
Description
ACID RED 137: is a synthetic azo dye widely used in various industries, particularly in textile dyeing. It is known for its vibrant red color and is commonly used to dye protein fibers such as wool and silk. The compound is characterized by its ability to form strong bonds with fibers, resulting in durable and long-lasting coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACID RED 137 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be diazotized using sodium nitrite and hydrochloric acid, and the resulting diazonium salt is then coupled with a coupling component like 2-naphthol under alkaline conditions to form the azo dye.
Industrial Production Methods: Industrial production of ACID RED 137 involves large-scale batch or continuous processes. The key steps include:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component in an alkaline medium to form the azo dye.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: ACID RED 137 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
ACID RED 137 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in various products.
Mechanism of Action
The mechanism of action of ACID RED 137 involves its ability to form strong ionic and hydrogen bonds with fibers, leading to durable coloration. The azo group in the dye interacts with the amino groups in protein fibers, resulting in a stable and long-lasting dye-fiber complex. Additionally, the dye can interact with other molecular targets through its aromatic rings and functional groups, contributing to its diverse applications.
Comparison with Similar Compounds
ACID RED 138: Another azo dye with similar applications but different molecular structure.
METHYL RED: A pH indicator and dye with a different color range and applications.
ACID RED 27: Used in similar applications but with different chemical properties.
Uniqueness of ACID RED 137: ACID RED 137 is unique due to its specific molecular structure, which provides excellent dyeing properties for protein fibers. Its ability to form strong bonds with fibers and its stability under various conditions make it a preferred choice in the textile industry.
Properties
CAS No. |
6222-63-5 |
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Molecular Formula |
C20H17N4NaO6S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
sodium;7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C20H18N4O6S.Na/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27;/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30);/q;+1/p-1 |
InChI Key |
MSZHEEJTTAUDJC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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